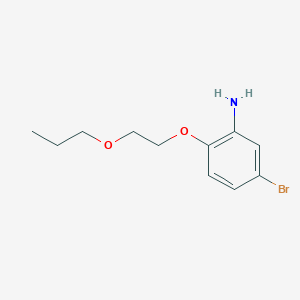![molecular formula C10H15BrN2O B3172889 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline CAS No. 946743-19-7](/img/structure/B3172889.png)
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline
Vue d'ensemble
Description
“5-Bromo-2-[2-(dimethylamino)ethoxy]aniline” is a chemical compound used for proteomics research . It has a molecular formula of C10H15BrN2O and a molecular weight of 259.14 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a [2-(dimethylamino)ethoxy] group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular weight of 259.14 . Other properties such as melting point, boiling point, and solubility would require experimental determination.Applications De Recherche Scientifique
Structural Characterization and Conformation
The synthesis and structural characterization of compounds closely related to 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline have been a focus in recent research. For instance, studies on 4-bromo-N-[4-(dimethylamino)benzylidene]aniline and p-bromo-N-(p-dimethylaminobenzylidene)aniline provide insights into the crystal structure, molecular conformation, and the impact of the crystal environment on these aspects. Such research is significant for understanding the fundamental properties and potential applications of these compounds in various fields, including materials science and chemistry (Zeng Wu-lan, 2011); (M. Ahmet et al., 1994).
Solid-State Structure and Phase Transitions
Studies on similar compounds, such as 6-acetyl-8-bromo-5-[2-(N,N-dimethylamino)ethoxy]-4,7-dimethylcoumarins, have been conducted to explore their solid-state structure using techniques like X-ray diffraction and NMR spectroscopy. These studies often reveal interesting properties like phase transitions and crystal packing, which are critical for the development of new materials and pharmaceuticals (K. Ostrowska et al., 2018).
Reactivity and Kinetics in Chemical Synthesis
The reactivity and kinetics of similar brominated compounds in chemical reactions, such as electrophilic substitution, are also a subject of study. Understanding these properties is essential for designing and optimizing synthetic pathways in organic chemistry and drug development (P. J. Brignell et al., 1970).
Application in Antibacterial Agents
Research into the synthesis of new compounds with structural similarities, and their antibacterial activities, has been explored. For example, derivatives of bromoaniline have been synthesized and tested for their effectiveness against various bacteria, highlighting the potential pharmaceutical applications of these compounds (T. Bhagat, 2017).
Spectrophotometric Metal Determination
In the field of analytical chemistry, derivatives of bromoaniline have been utilized in the development of spectrophotometric reagents for the determination of metals like copper and iron. This application is significant for environmental monitoring and industrial process control (T. Sakai et al., 1999).
Propriétés
IUPAC Name |
5-bromo-2-[2-(dimethylamino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTNRGDBPUQLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


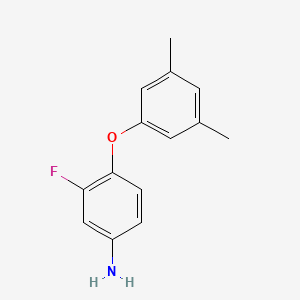
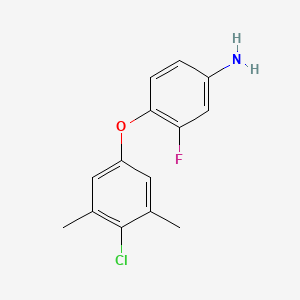
![3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172818.png)
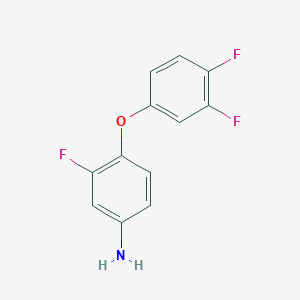
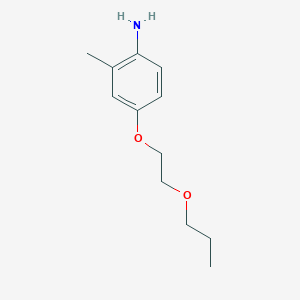
![4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine](/img/structure/B3172845.png)
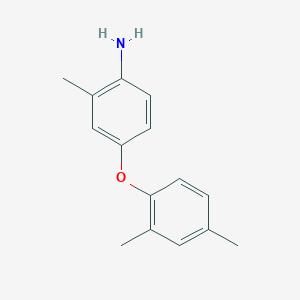
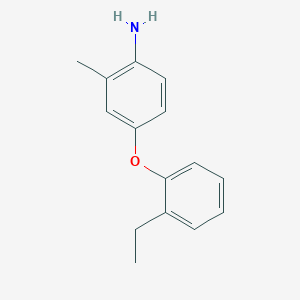
![N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide](/img/structure/B3172862.png)
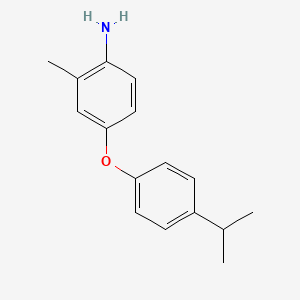
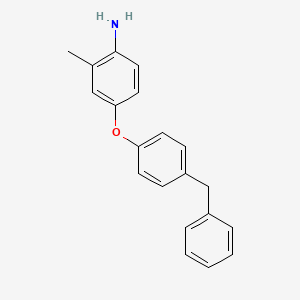
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172892.png)

